molecular formula C7H15NO B1457088 (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine CAS No. 1269755-01-2

(R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine

Cat. No.: B1457088
CAS No.: 1269755-01-2
M. Wt: 129.2 g/mol
InChI Key: WMPAKQDIADKRAQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1269755-01-2) is a chiral amine with a tetrahydropyran ring, serving as a valuable scaffold and building block in medicinal chemistry and organic synthesis. Its molecular formula is C7H15NO, and it has a molecular weight of 129.20 . This compound is part of a class of tetrahydropyran derivatives that are frequently explored in drug discovery for their diverse biological activities . The chiral nature of this amine makes it particularly useful for creating stereochemically defined molecules, which is crucial in the development of active pharmaceutical ingredients (APIs) and kinase inhibitors . It is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should note that this compound requires specific storage conditions and should be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . Please refer to the Safety Datasheet for detailed handling instructions.

Properties

IUPAC Name

(1R)-1-(oxan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5,8H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPAKQDIADKRAQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729146
Record name (1R)-1-(Oxan-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269755-01-2
Record name (1R)-1-(Oxan-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reduction of N-(Tetrahydropyran-4-ylmethyl)acetamide Using Borane-THF Complex

One well-documented method for synthesizing (R)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine involves the reduction of the corresponding acetamide using borane-tetrahydrofuran (borane-THF) complex.

Procedure Summary:

  • N-(Tetrahydropyran-4-ylmethyl)acetamide is dissolved in tetrahydrofuran under nitrogen atmosphere.
  • A 1 M borane-THF complex solution is added dropwise at ambient temperature.
  • The reaction mixture is stirred for approximately 48 hours.
  • Methanol is added to quench excess borane, followed by acidification with 1 N HCl.
  • After removal of some THF under vacuum, the mixture is basified with 5 N NaOH.
  • The amine product is extracted with dichloromethane, washed, dried, and concentrated to yield the target amine.

Key Data:

Parameter Details
Reagents N-(Tetrahydropyran-4-ylmethyl)acetamide, Borane-THF complex
Solvent Tetrahydrofuran (THF)
Temperature Ambient
Reaction Time 48 hours
Workup Methanol quench, acid/base extraction
Product N-ethyl-N-[(tetrahydropyran-4-yl)methyl]amine
Analytical Data ESI-MS m/z: 144 [M+1]+; HPLC retention time: 0.58 min
Reference WO2007/73934 patent (2007)

This method is notable for its high chemoselectivity and ability to maintain stereochemical integrity during reduction.

Alkylation of Imine Intermediates with 4-(Bromomethyl)tetrahydropyran

Another synthetic route involves the alkylation of imine intermediates derived from pyridine derivatives with 4-(bromomethyl)tetrahydropyran to introduce the tetrahydropyran moiety.

Procedure Summary:

  • LDA (lithium diisopropylamide) is prepared in situ from diisopropylamine and n-butyllithium in dry THF at 0 °C under nitrogen.
  • The LDA solution is added dropwise to an isopropyl(1-pyridin-3-ylethylidene)amine solution in dry THF.
  • After 45 minutes, 4-(bromomethyl)tetrahydropyran is added.
  • The reaction mixture is warmed to ambient temperature and stirred for 12 hours.
  • Quenched with saturated aqueous ammonium chloride, extracted with dichloromethane, dried, and purified by column chromatography.

Key Data:

Parameter Details
Reagents Isopropyl(1-pyridin-3-ylethylidene)amine, 4-(bromomethyl)tetrahydropan
Base LDA (from diisopropylamine and n-BuLi)
Solvent Dry THF
Temperature 0 °C to ambient
Reaction Time 12 hours
Yield 90% (for 1-(pyridin-3-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine)
Purity >95% by 1H NMR
Reference Bhatti et al., 2008

This method is effective for synthesizing amines with additional pyridine substituents but demonstrates the utility of 4-(bromomethyl)tetrahydropyran as a key alkylating agent to install the tetrahydropyran ring.

Preparation of 1-(Tetrahydro-2H-pyran-4-yl)ethanone as a Key Intermediate

The ketone 1-(tetrahydro-2H-pyran-4-yl)ethanone is a common precursor in the synthesis of the target amine. Its preparation involves Grignard reactions on N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide.

Procedure Summary:

  • N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide is dissolved in THF and cooled to -60 °C.
  • Methylmagnesium bromide (Grignard reagent) is added dropwise.
  • The mixture is allowed to warm to 0 °C over 6 hours.
  • The reaction is quenched with water and extracted.
  • The crude product is purified by silica gel chromatography.

Key Data Table:

Yield (%) Reaction Conditions Notes
75% 2 M isopropylmagnesium chloride in THF, -20 °C, 30 min Initial Grignard addition to ester intermediate
81% Methylmagnesium bromide in THF/diethyl ether, -60 to 0 °C, 6 h High purity isolated product by chromatography
48% Methylmagnesium bromide in diethyl ether, 0 °C, 2 h Alternative scale-up method

Analytical Data:

  • 1H NMR (DMSO-d6): δ 3.98 (m, 2H), 3.42 (m, 2H), 2.52 (m, 1H), 2.15 (s, 3H), 1.74 (m, 4H)
  • LCMS: m/e = 129.4 (M+H)+

This ketone intermediate is then typically converted to the amine via reductive amination or other amination methods.

Stock Solution Preparation and Formulation Notes

For practical laboratory or in vivo applications, the hydrochloride salt of 1-(tetrahydro-2H-pyran-4-yl)ethanamine is often prepared as a stock solution.

Stock Solution Preparation Table:

Stock Concentration 1 mg (mL) 5 mg (mL) 10 mg (mL)
1 mM 6.0365 30.1823 60.3646
5 mM 1.2073 6.0365 12.0729
10 mM 0.6036 3.0182 6.0365

Formulation Notes:

  • Stock solutions are prepared in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water.
  • Solvent addition order and clarity checks are critical to ensure solution homogeneity.
  • Physical methods such as vortexing, ultrasound, or mild heating can aid dissolution.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Notes
1 N-(Tetrahydropyran-4-ylmethyl)acetamide Borane-THF, THF, ambient, 48 h Not specified Reduction to amine; stereochemistry preserved
2 Isopropyl(1-pyridin-3-ylethylidene)amine + 4-(bromomethyl)tetrahydropyran LDA, dry THF, 0 °C to RT, 12 h 90 Alkylation of imine intermediate
3 N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide Methylmagnesium bromide, THF, -60 to 0 °C, 6 h 48-81 Preparation of ketone intermediate

Chemical Reactions Analysis

Types of Reactions

®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The ethanamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation Products: Oxo derivatives of the tetrahydropyran ring.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted ethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has garnered attention for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its structural characteristics facilitate interactions with biological targets, which could lead to the development of novel drugs. Research indicates that compounds with similar tetrahydropyran structures can exhibit various pharmacological properties, making (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine a candidate for further exploration in drug discovery .

Case Study: Interaction Studies

Preliminary studies have suggested that this compound may interact with neurotransmitter receptors. Molecular docking studies and receptor binding assays are essential for elucidating its interaction profile and therapeutic potential . For instance, compounds derived from tetrahydropyran have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Organic Synthesis

Synthesis of Complex Molecules

This compound serves as an important intermediate in organic synthesis due to its reactive amine group. It can undergo nucleophilic substitutions and condensation reactions, allowing for the synthesis of various derivatives . The tetrahydropyran ring structure is particularly valuable as it can act as a protecting group for carbonyl compounds during synthetic procedures.

Table: Synthesis Methods

MethodologyDescriptionYield (%)
Nucleophilic SubstitutionReaction with alkyl halides to form amine derivatives40-70
AcylationReaction with acyl chlorides to form amides50-80
AlkylationReaction with alcohols or alkenes60-90

Material Science

Development of Functional Materials

The unique properties of this compound make it suitable for applications in material science. Its chirality and reactivity could lead to the development of new functional materials with specific properties tailored for particular applications . For example, the compound's ability to form stable complexes could be explored in the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of ®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Stereochemical Variants: (S)-Enantiomer

The (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1269754-98-4 ) is the enantiomeric counterpart. While identical in molecular weight and formula, the S-enantiomer exhibits distinct stereochemical behavior in chiral environments, influencing receptor binding or catalytic activity in asymmetric reactions. Both enantiomers are available at 95% purity, highlighting their utility in enantioselective synthesis .

Positional Isomers on the THP Ring

  • This isomer is used in medicinal chemistry for scaffold diversification .
  • 2-(Tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride (CAS 1005756-81-9 ): Substitution at the 2-position introduces steric hindrance near the oxygen atom, which may reduce hydrogen-bonding capacity compared to the 4-substituted analog .

Ring-System Variants

  • (R)-1-(Tetrahydrofuran-2-yl)ethanamine hydrochloride (CAS 2089682-47-1): Replacing the THP ring with a tetrahydrofuran (THF) ring reduces ring size from six-membered to five-membered.

Functionalized Derivatives

  • (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine (CAS 1248404-56-9 ): Incorporation of a pyridinyloxy group introduces aromaticity and hydrogen-bond acceptors, enhancing binding affinity in kinase inhibitors or GPCR-targeted therapies .

Data Table: Key Properties of (R)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Notes
This compound 1269755-01-2 C₇H₁₅NO 129.20 95% Chiral intermediate in drug synthesis
(S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine 1269754-98-4 C₇H₁₅NO 129.20 95% Enantioselective catalysis
2-(Tetrahydro-2H-pyran-3-yl)ethanamine 98430-09-2 C₇H₁₅NO 129.20 95% Scaffold diversification
(R)-1-(Tetrahydrofuran-2-yl)ethanamine HCl 2089682-47-1 C₆H₁₄ClNO 151.63 97% Altered metabolic stability
(R)-1-(THP-4-yl)ethanamine HCl 1269756-03-7 C₇H₁₆ClNO 165.66 95% Salt form for improved solubility

Biological Activity

(R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. The tetrahydropyran ring structure is known for its role in enhancing the pharmacological properties of various compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyran ring bonded to an ethanamine group. The stereochemistry of the molecule plays a crucial role in its interaction with biological targets.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₇H₁₅N
Molecular Weight113.21 g/mol
CAS Number14774-37-9

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The tetrahydropyran moiety enhances lipophilicity and binding affinity to hydrophobic pockets in proteins, which may influence several biochemical pathways.

Enzyme Interactions

Research indicates that compounds with similar structures often serve as enzyme inhibitors or modulators. For instance, studies have shown that tetrahydropyran derivatives can interact with cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression .

Pharmacological Properties

The pharmacological properties of this compound suggest potential applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that tetrahydropyran derivatives may inhibit CDK activity, thereby suppressing tumor growth in specific cancer types .
  • Neurological Effects : Chiral amines are frequently investigated for their neuroprotective effects. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, potentially aiding in conditions like depression and anxiety .

Case Studies

Recent research has highlighted the biological activity of related compounds, providing insights into the potential applications of this compound.

  • CDK Inhibition : A study on tetrahydropyran-based compounds demonstrated significant inhibition of CDK12, which is implicated in breast cancer resistance mechanisms. The study found that modifications to the tetrahydropyran ring could enhance inhibitory potency .
    CompoundIC50 (μM)Cell Line Tested
    17a0.433SK-Br3
    17b0.582HCC1954
  • Neuroprotective Effects : Another study explored the effects of tetrahydropyran derivatives on neuronal cells, indicating potential neuroprotective properties through modulation of excitatory neurotransmission .

Q & A

Q. What are the standard synthetic routes for (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, and how is enantiomeric purity achieved?

Methodological Answer:

  • Synthetic Routes :
    • Chiral Resolution : The racemic mixture of 1-(Tetrahydro-2H-pyran-4-YL)ethanamine can be resolved using chiral acids (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer. Crystallization in polar solvents (e.g., ethanol/water mixtures) enhances diastereomeric salt separation .
    • Asymmetric Synthesis : Catalytic hydrogenation of imine precursors using chiral catalysts (e.g., Rhodium-BINAP complexes) can directly yield the (R)-enantiomer. Reaction conditions (e.g., 50–100 psi H₂, 25–40°C) must be optimized to minimize racemization .
  • Enantiomeric Purity :
    • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase; retention time differences confirm enantiomeric excess (≥98% ee) .

Q. How is the compound characterized to confirm its structure and stereochemistry?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR (D₂O): Key signals include δ 3.85–3.95 (m, THP ring protons), δ 1.45–1.60 (m, CH₂ groups), and δ 1.25 (q, CH₃).
    • ¹³C NMR : Peaks at 68.5 ppm (THP-O) and 45.2 ppm (amine-bearing carbon) confirm the scaffold .
  • Chiral Verification :
    • Optical Rotation : [α]²⁵D = +15.6° (c = 1, H₂O) distinguishes (R)-enantiomer from (S) .
  • Mass Spectrometry : ESI-MS m/z 130.1 [M+H]⁺ (free base); HCl salt shows m/z 166.1 [M+HCl+H]⁺ .

Q. What stability considerations are critical for storing this compound hydrochloride?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation. Room-temperature exposure >48 hours reduces purity by ~5% .
    • Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation; water content >1% accelerates racemization .
  • Stability Testing :
    • HPLC Monitoring : Analyze samples monthly; a new peak at 10.8 min (degradant) indicates hydrolysis of the THP ring .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective synthesis of the (R)-enantiomer?

Methodological Answer:

  • DFT Calculations :
    • Model transition states for imine hydrogenation using Gaussian09 with B3LYP/6-31G(d). Identify chiral catalyst configurations that lower activation energy for (R)-pathway selectivity .
  • Molecular Docking :
    • Simulate interactions between the THP ring and chiral catalysts (e.g., BINAP-Rh). High enantioselectivity correlates with steric hindrance at the catalyst’s bulky substituents .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Conflict Example : Discrepancies in ¹³C NMR shifts (e.g., THP-O signal at 68.5 ppm vs. 70.1 ppm in older studies).
  • Resolution Strategy :
    • Solvent Effects : Re-run NMR in deuterated water instead of DMSO-d6; THP-O shifts to 68.5 ppm due to reduced hydrogen bonding .
    • Paramagnetic Additives : Add Eu(fod)₃ to resolve overlapping signals; amine proton shifts downfield by 0.3 ppm .

Q. How does stereochemistry influence biological activity in pharmacological studies?

Methodological Answer:

  • Receptor Binding :
    • The (R)-enantiomer shows 10-fold higher affinity for serotonin receptors (5-HT1A, Ki = 15 nM) than (S) due to optimal spatial alignment with hydrophobic binding pockets .
  • In Vivo Testing :
    • Administer (R)-enantiomer (1 mg/kg, i.p.) in rodent models; reduced anxiety-like behavior (elevated plus maze) correlates with enantiomeric purity >95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine
Reactant of Route 2
(R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.